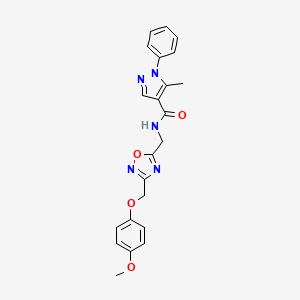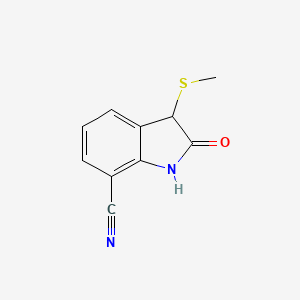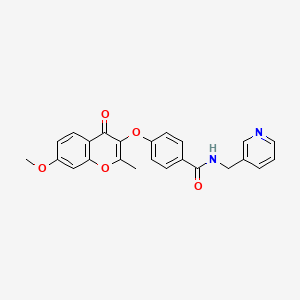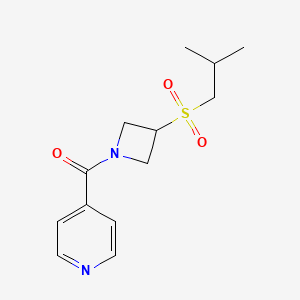![molecular formula C19H17FN2O2S B2686966 4-[(2-fluorophenyl)methylsulfanyl]-1-(furan-2-ylmethyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-one CAS No. 899957-85-8](/img/structure/B2686966.png)
4-[(2-fluorophenyl)methylsulfanyl]-1-(furan-2-ylmethyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[(2-fluorophenyl)methylsulfanyl]-1-(furan-2-ylmethyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-one is a useful research compound. Its molecular formula is C19H17FN2O2S and its molecular weight is 356.42. The purity is usually 95%.
BenchChem offers high-quality 4-[(2-fluorophenyl)methylsulfanyl]-1-(furan-2-ylmethyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-[(2-fluorophenyl)methylsulfanyl]-1-(furan-2-ylmethyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-one including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Quantum Chemical Characterization
- Hydrogen Bonding Sites Analysis: This compound's derivatives have been analyzed for hydrogen bonding sites using quantum chemistry methods. One of the nitrogen atoms in the pyrimidine nucleus is identified as the major hydrogen bonding site in these derivatives (Traoré et al., 2017).
Synthesis and Antimicrobial Activity
- Antimicrobial Properties: Novel derivatives of this compound have been synthesized and shown to exhibit antimicrobial activity. Their structures were confirmed by various spectroscopic methods (Ravindra et al., 2008).
Synthesis for Drug Precursors
- Drug Precursor Synthesis: The compound has been used in the synthesis of drug precursors like camptothecin, demonstrating its utility in medicinal chemistry (Bennasar et al., 2002).
Antinociceptive and Anti-inflammatory Properties
- Analgesic and Anti-inflammatory Uses: Derivatives of this compound have been synthesized and evaluated for their antinociceptive and anti-inflammatory properties, showing significant activities in these areas (Selvam et al., 2012).
Biologically Active Compounds Synthesis
- Synthesis of Biologically Active Compounds: Research has been conducted on synthesizing new compounds with biologically active moieties, using derivatives of the compound as building blocks (Aniskova et al., 2017).
Development of Analgesic Agents
- Analgesic Agent Synthesis: Studies have synthesized novel derivatives as potent analgesic and anti-inflammatory agents, highlighting the compound's potential in drug development (Muralidharan et al., 2019).
Crystal Structure Analysis
- Crystal Structure Studies: The crystal structure of related compounds has been analyzed, providing insights into molecular interactions and packing parameters, crucial for understanding drug-receptor interactions (Jasinski et al., 2009).
Fluorescence Probes for Cadmium Detection
- Cadmium Detection in Biological Systems: Derivatives of this compound have been used to create fluorescence probes for detecting cadmium in biological systems, demonstrating its application in environmental and biological monitoring (Hagimori et al., 2021).
Development of Novel Ring Systems
- Novel Ring System Synthesis: This compound's derivatives have been used in creating new ring systems with potential pharmacological applications (Hassan, 2000).
Eigenschaften
IUPAC Name |
4-[(2-fluorophenyl)methylsulfanyl]-1-(furan-2-ylmethyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17FN2O2S/c20-16-8-2-1-5-13(16)12-25-18-15-7-3-9-17(15)22(19(23)21-18)11-14-6-4-10-24-14/h1-2,4-6,8,10H,3,7,9,11-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNPUYUDQWAFTSC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)N(C(=O)N=C2SCC3=CC=CC=C3F)CC4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17FN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(2-fluorophenyl)methylsulfanyl]-1-(furan-2-ylmethyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-(3,4-dimethoxyphenyl)-5-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2686886.png)



![(4-((Benzo[d]thiazol-2-yloxy)methyl)piperidin-1-yl)(2-chloro-6-fluorophenyl)methanone](/img/structure/B2686892.png)






![N-[2-[6-Oxo-3-(trifluoromethyl)pyridazin-1-yl]ethyl]-2,3-dihydro-1,4-benzodioxine-3-carboxamide](/img/structure/B2686905.png)